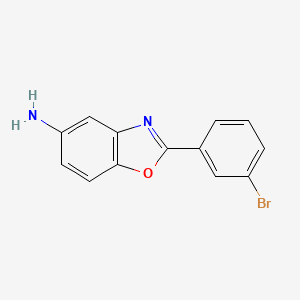

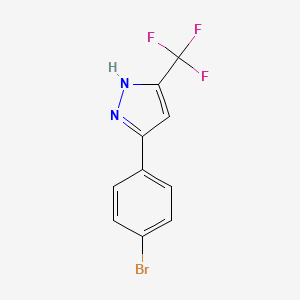

![molecular formula C15H12ClN3S B1331341 4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 23282-92-0](/img/structure/B1331341.png)

4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and corrosion inhibition properties. The compound features a triazole ring substituted with a benzyl group and a 4-chlorophenyl moiety, which may contribute to its potential biological activities.

Synthesis Analysis

The synthesis of related triazole derivatives typically involves multi-step reactions, starting from simple precursors such as hydrazine hydrate and various aldehydes or ketones. For instance, the synthesis of a similar compound, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde . Another related synthesis involved the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes . These methods highlight the versatility and efficiency of synthesizing triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction. For example, the study of a similar compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, utilized X-ray diffraction to support the formation of the thione tautomer isomer structure . Additionally, DFT calculations can be used to predict the feasibility of synthesis and to analyze the electronic structure of the molecules .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including tautomerism, as seen in the thiol/thione tautomerism reaction via single-proton intramigration . The reactivity of these compounds can be influenced by their molecular electrostatic potential and electronic parameters, which can be theoretically analyzed to predict biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized by their melting points, solubility in organic solvents, and stability. These compounds are typically crystalline and odorless, with their structures confirmed by spectroscopic methods . The presence of substituents like the tert-butyl group or chlorophenyl moiety can influence these properties and potentially enhance biological activity .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis and Heterocycle Formation: A study by Sarhan et al. (2008) detailed the synthesis of 3-Benzyl-4-phenyl-1,2,4-triazole-5-thiol, used as a starting material to prepare various 1,2,4-triazole derivatives. These derivatives include thiosemicarbazides, thiazolidinone, thiazoline ring systems, and thiazolo[3,2-b][1,2,4]-triazol-5-ols.

Chemistry and Reactions

- Triazole Derivative Synthesis: Singh and Kandel (2013) explored the synthesis of 4-(amino)-5-phenyl-l-4H-1,2,4-triazole-3-thiol, leading to the creation of a Schiff base 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol. This was achieved through cyclization and condensation reactions, as reported in their study (Singh & Kandel, 2013).

Biological and Pharmaceutical Research

Corrosion Inhibition

The use of triazole derivatives as corrosion inhibitors was examined in a study where different triazole compounds, including benzimidazole derivatives, were synthesized and tested for mild steel corrosion inhibition in HCl solution. Their effectiveness was assessed through various techniques such as electrochemical polarization and electrochemical impedance spectroscopy (Yadav et al., 2013).

Antimicrobial and Antifungal Activities

Safonov and Panasenko (2022) investigated the antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. They synthesized new compounds and evaluated their effectiveness against various microbial strains, noting that certain compounds demonstrated promising antimicrobial activities (Safonov & Panasenko, 2022).

Safety And Hazards

Direcciones Futuras

The pharmacological activities of triazole derivatives have been studied extensively by researchers . Different derivatives of triazole have shown promise in treating various diseases . The ability of these compounds to modulate various biological processes has made them attractive for pharmaceutical development . Therefore, future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Propiedades

IUPAC Name |

4-benzyl-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c16-13-8-6-12(7-9-13)14-17-18-15(20)19(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCSGEGQJRCSDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

23282-92-0 |

Source

|

| Record name | 5-(4-Chlorophenyl)-2,4-dihydro-4-(phenylmethyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23282-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)

![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)

![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)